

Crystallographic Data of (-)-Esermethole: A Technical Overview

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Compound of Interest

Compound Name: (-)-Esermethole

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Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, specific crystallographic data for **(-)-Esermethole** could not be located. The crystal structure for this compound does not appear to have been published in the resources accessed.

To fulfill the structural and content requirements of the requested technical guide, this document will therefore present a template based on the crystallographic data of a closely related indole alkaloid, Physostigmine.[1] Physostigmine shares the same core hexahydropyrrolo[2,3-b]indole skeleton as **(-)-Esermethole**, making it a relevant structural analogue for demonstrating the format of a crystallographic technical guide. The data and protocols presented below pertain to Physostigmine and should be considered as a representative example.

Introduction to (-)-Esermethole

(-)-Esermethole, also known as (-)-O-Methyleseroline, is a synthetic derivative of eseroline and a close structural analogue of the natural alkaloid physostigmine.[2] Its chemical formula is $C_{14}H_{20}N_2O$ and its IUPAC name is (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole.[2] Like physostigmine, **(-)-Esermethole** and its analogues are of interest to researchers in drug development due to their potential as acetylcholinesterase inhibitors, a property relevant to the study of neurological disorders such as Alzheimer's disease.[3][4][5] A thorough understanding of the three-dimensional structure of such compounds through X-ray

crystallography is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents.

Crystallographic Data of the Analogue: Physostigmine

The following table summarizes the crystallographic data for Physostigmine, which serves as a proxy for the kind of data that would be presented for **(-)-Esermethole**.

Parameter	Value
Chemical Formula	C ₁₅ H ₂₁ N ₃ O ₂
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	7.78 Å
b	12.45 Å
c	15.70 Å
α	90°
β	90°
γ	90°
Volume	1520 Å ³
Z	4
Density (calculated)	1.21 g/cm ³

Note: The unit cell dimensions for Physostigmine are sourced from historical data and may vary slightly depending on the specific study and refinement.

Experimental Protocols

The determination of a crystal structure involves several key steps, from crystal growth to data analysis. The following sections outline a typical experimental workflow that would be applicable for obtaining crystallographic data for a compound like **(-)-Esermethole**.

Crystallization

Single crystals of a quality suitable for X-ray diffraction are typically grown through slow evaporation of a saturated solution. For a compound like Physostigmine, a common method involves dissolving the purified compound in a suitable solvent system, such as a mixture of ether and benzene, and allowing the solvent to evaporate slowly over several days in a controlled environment. The resulting crystals are then carefully selected for diffraction analysis.

Data Collection

A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically around 100 K) using a cryostream to minimize thermal vibrations of the atoms and reduce radiation damage. The diffractometer uses a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

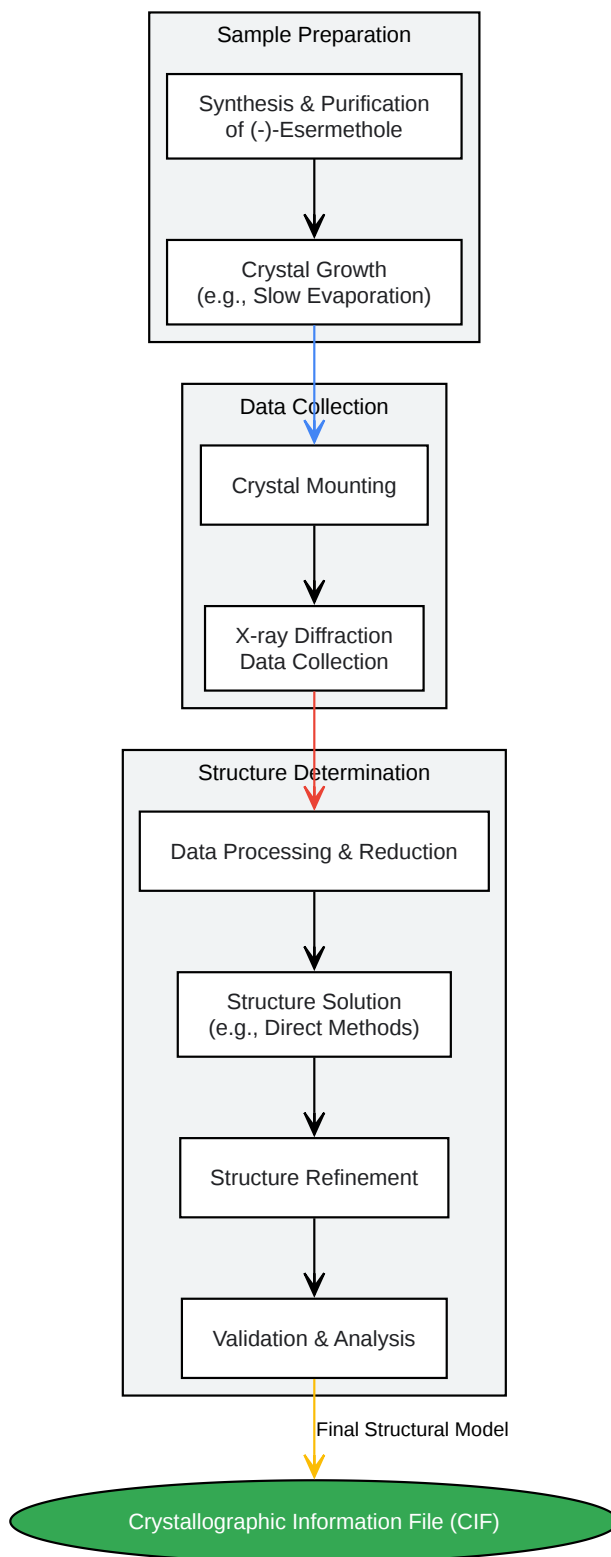
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F^2 to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using tools such as CHECKCIF.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallographic analysis.

General Workflow for X-ray Crystallography



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A generalized workflow for determining the crystal structure of a small molecule.

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